molecular formula C14H21N3O3 B262158 2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B262158
M. Wt: 279.33 g/mol
InChI Key: FRCLTZIMAFGGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0633, and it belongs to the class of drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors.

Mechanism of Action

The mechanism of action of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid increases the levels of these hormones, which stimulate insulin secretion and improve glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid primarily involve its effects on glycemic control. Studies have shown that this compound can significantly reduce HbA1c levels, which is a marker of long-term glycemic control. Additionally, it has been shown to improve fasting and postprandial glucose levels and reduce the risk of hypoglycemia. Other potential effects of this compound include its effects on weight loss, lipid metabolism, and cardiovascular risk factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its specificity as a DPP-4 inhibitor. This compound has been extensively studied and optimized to ensure its purity and potency, making it a reliable tool for studying the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective DPP-4 inhibitors that can improve glycemic control without causing adverse effects. Additionally, this compound may have potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps. The first step involves the condensation of 1-methyl-1H-pyrazol-4-amine and (R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid to form the intermediate compound. The intermediate compound is then subjected to hydrogenation and deprotection to obtain 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis method of this compound has been extensively studied and optimized to ensure its purity and yield.

Scientific Research Applications

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. It is primarily used as a DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes mellitus. This compound has been shown to improve glycemic control by inhibiting the degradation of incretin hormones, which stimulate insulin secretion. Additionally, it has been studied for its potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

properties

Product Name

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

2-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h7,9,11-12H,3-6,8H2,1-2H3,(H,19,20)

InChI Key

FRCLTZIMAFGGSH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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